molecular formula C24H22FN3O2S2 B2667365 4-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]butanamide CAS No. 900134-65-8

4-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]butanamide

Cat. No. B2667365
CAS RN: 900134-65-8
M. Wt: 467.58
InChI Key: GUOBNOYZBZRIOP-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]butanamide is a useful research compound. Its molecular formula is C24H22FN3O2S2 and its molecular weight is 467.58. The purity is usually 95%.
BenchChem offers high-quality 4-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Research has highlighted the antimicrobial potential of compounds similar to the specified chemical, with studies demonstrating good antitubercular activities. Compounds have shown effectiveness against various microbial strains, indicating their potential as antimicrobial agents. For example, Başoğlu et al. (2012) synthesized linezolid-like molecules evaluating their antimicrobial activities, revealing promising antitubercular activities among the compounds tested Başoğlu, Yolal, Demirba, & Bektaş, 2012.

Antitumor and Anticancer Applications

Studies have also explored the antitumor properties of similar compounds, showing moderate antitumor activity against malignant tumor cells, with the UO31 renal cancer cell line being particularly sensitive to some of the tested compounds. Horishny & Matiychuk (2020) developed a preparative procedure for synthesizing derivatives that exhibited moderate antitumor activity Horishny & Matiychuk, 2020.

Enzymatic Inhibition

The compound's derivatives have been investigated for their inhibitory potential against urease enzyme, showcasing potent inhibition. This suggests their utility in designing therapeutic agents for conditions where urease activity is implicated. Nazir et al. (2018) synthesized novel indole-based scaffolds with potent urease inhibitory potential, highlighting the therapeutic value of such compounds Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018.

properties

IUPAC Name

4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2S2/c25-19-8-3-1-6-16(19)14-21-23(30)28(24(31)32-21)13-5-10-22(29)26-12-11-17-15-27-20-9-4-2-7-18(17)20/h1-4,6-9,14-15,27H,5,10-13H2,(H,26,29)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOBNOYZBZRIOP-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CNC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CNC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]butanamide

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